REACTION_CXSMILES
|
CO[C:3]1[C:4]([CH2:8][C:9]([OH:11])=[O:10])=[CH:5][S:6][CH:7]=1.[C:12](=O)([O-])[O-:13].[K+].[K+].CI.Cl.[CH3:21][C:22]([CH3:24])=O>>[CH3:12][O:13][C:21]1[CH:22]=[CH:24][C:4]([CH2:8][C:9]([OH:11])=[O:10])=[CH:3][C:7]=1[S:6][CH3:5] |f:1.2.3|
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=CSC1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature for 5.5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was then extracted with 2×200 mL of THF/diethyl ether (1:1)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 2×250 mL of 10% aqueous sodium thiosulfate and 250 mL of saturated aqueous sodium chloride solution (brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)CC(=O)O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |